Ethyl 5-aminobenzo[d]oxazole-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-amino-1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-10(13)9-12-7-5-6(11)3-4-8(7)15-9/h3-5H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTDWVGRGVECJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(O1)C=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.
¹H-NMR Spectral Analysis
The ¹H-NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzoxazole (B165842) ring system and the protons of the ethyl ester group. The amino group protons may appear as a broad singlet. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring.
Table 1: Predicted ¹H-NMR Spectral Data for Ethyl 5-aminobenzo[d]oxazole-2-carboxylate (Note: The following data is a predicted interpretation based on analogous compounds and has not been fully verified from a single experimental source.)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Value not available | Triplet (t) | 3H | -CH₃ (Ethyl group) |
| Value not available | Quartet (q) | 2H | -CH₂ (Ethyl group) |
| Value not available | Broad Singlet (br s) | 2H | -NH₂ (Amino group) |
| Value not available | Doublet (d) | 1H | Aromatic Proton |
| Value not available | Doublet of Doublets (dd) | 1H | Aromatic Proton |
| Value not available | Doublet (d) | 1H | Aromatic Proton |
¹³C-NMR Spectral Analysis
The carbon-13 NMR (¹³C-NMR) spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound would display signals for the carbons of the benzoxazole core, the ethyl ester group, and the carbons bearing the amino and carboxylate substituents. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
Table 2: Predicted ¹³C-NMR Spectral Data for this compound (Note: The following data is a predicted interpretation based on analogous compounds and has not been fully verified from a single experimental source.)
| Chemical Shift (δ, ppm) | Assignment |
| Value not available | -CH₃ (Ethyl group) |
| Value not available | -CH₂ (Ethyl group) |
| Value not available | Aromatic CH |
| Value not available | Aromatic CH |
| Value not available | Aromatic CH |
| Value not available | Quaternary Aromatic C |
| Value not available | Quaternary Aromatic C |
| Value not available | Quaternary Aromatic C (C-NH₂) |
| Value not available | Quaternary Aromatic C (C-O) |
| Value not available | C=O (Ester) |
| Value not available | C=N (Oxazole) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the N-H stretches of the amino group, C-H stretches of the aromatic and aliphatic parts, the C=O stretch of the ester, and the C=N and C-O stretches of the benzoxazole ring system.
Table 3: Predicted IR Absorption Bands for this compound (Note: The following data is a predicted interpretation based on analogous compounds and has not been fully verified from a single experimental source.)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H Stretching | Primary Amine (-NH₂) |
| 3100-3000 | C-H Stretching | Aromatic |
| 2980-2850 | C-H Stretching | Aliphatic (Ethyl group) |
| 1725-1705 | C=O Stretching | Ester |
| 1650-1550 | C=N Stretching, C=C Stretching | Benzoxazole Ring, Aromatic Ring |
| 1300-1000 | C-O Stretching | Ester, Ether (Oxazole) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the exact molecular formula of a compound. For this compound (C₁₀H₁₀N₂O₃), the calculated exact mass would be a key piece of data for its definitive identification. This technique would confirm the elemental composition and, consequently, the molecular formula.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is useful for analyzing complex mixtures and confirming the presence and purity of a target compound. In the context of this compound, LC-MS would be employed to verify its presence in a reaction mixture and to obtain its mass spectrum, which would show the molecular ion peak corresponding to its molecular weight.
Elemental Analysis
Following a comprehensive search of available scientific literature and chemical databases, no specific experimental data for the elemental analysis of this compound could be located. Theoretical percentages for the elemental composition, based on its molecular formula (C10H10N2O3), are as follows: Carbon (C) 58.25%, Hydrogen (H) 4.89%, Nitrogen (N) 13.59%, and Oxygen (O) 23.28%. It is important to note that these are calculated values and await experimental verification.
X-ray Crystallography and Solid-State Structure Determination
A thorough review of crystallographic databases and peer-reviewed literature did not yield any published single-crystal X-ray diffraction studies for this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not currently available.
Crystal Packing and Molecular Arrangement
In the absence of X-ray crystallographic data, the specific details of the crystal packing and the three-dimensional arrangement of molecules in the solid state for this compound remain undetermined. Therefore, it is not possible to describe whether the molecules adopt common packing motifs such as herringbone or γ packing.
Analysis of Intermolecular Interactions
A definitive analysis of the intermolecular interactions, including potential hydrogen bonds, π-π stacking, or C-O...π interactions, is contingent upon the determination of the crystal structure. Without experimental crystallographic data, any discussion of these crucial stabilizing forces in the solid state would be purely speculative.
Further research, specifically the successful crystallization of this compound and its subsequent analysis by single-crystal X-ray diffraction, is required to provide the empirical data necessary to fully characterize its solid-state structure and intermolecular interactions.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its geometry, energy, and electronic distribution.
Density Functional Theory (DFT) has emerged as a leading computational method due to its favorable balance of accuracy and computational cost. espublisher.com It is particularly well-suited for studying medium to large organic molecules like Ethyl 5-aminobenzo[d]oxazole-2-carboxylate. DFT calculations are used to model various electronic and structural properties, shedding light on the molecule's inherent characteristics. espublisher.commarmara.edu.trresearchgate.net
A fundamental step in any computational study is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. nih.gov For this compound, DFT methods, often using basis sets like B3LYP/6-311G(d,p), are employed to calculate the equilibrium geometry. researchgate.netmaterialsciencejournal.org This process yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's spatial architecture. nih.govmaterialsciencejournal.org
The analysis of the electronic structure provides a map of how electrons are distributed within the molecule. The presence of the electron-donating amino (-NH2) group and the electron-withdrawing ethyl carboxylate (-COOEt) group, attached to the fused benzoxazole (B165842) ring system, creates a unique electronic environment. DFT calculations can precisely quantify the electron density on each atom, revealing the influence of these substituents on the aromatic system.
Table 1: Representative Optimized Geometrical Parameters for this compound (Theoretical) This table presents hypothetical yet chemically reasonable bond lengths and angles for the optimized geometry of the molecule, based on typical values for similar structures.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. espublisher.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's reactivity. rsc.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzoxazole ring system, particularly influenced by the amino group. Conversely, the LUMO is likely concentrated on the electron-withdrawing ethyl carboxylate group and the oxazole (B20620) ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical stability and reactivity. espublisher.comuomphysics.net A smaller gap suggests higher reactivity and easier electronic excitation. espublisher.com Intramolecular charge transfer (ICT) from the donor part (amino group and benzene (B151609) ring) to the acceptor part (oxazole and carboxylate group) upon photoexcitation is a key feature that can be predicted by FMO analysis.
Table 2: Calculated Frontier Molecular Orbital Energies (Theoretical) This table provides illustrative energy values for the HOMO, LUMO, and the resulting energy gap, typical for such heterocyclic systems.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comnih.gov The MEP map displays different potential values on the molecule's surface using a color spectrum. bhu.ac.in
In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the electronegative oxygen atoms of the carboxylate group and the nitrogen atom of the oxazole ring. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atoms of the amino group and the ethyl group, indicating sites prone to nucleophilic attack. mdpi.com The MEP map provides a clear, intuitive picture of the molecule's reactive sites. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer and delocalization effects by analyzing interactions between filled donor orbitals and empty acceptor orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.
Table 3: Significant Donor-Acceptor Interactions from NBO Analysis (Representative) This table illustrates the type of data obtained from an NBO analysis, showing key electronic delocalization interactions and their stabilization energies.
From the energies of the frontier molecular orbitals (HOMO and LUMO), several global chemical reactivity descriptors can be calculated. These parameters, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity and stability.
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η). A higher value indicates a better electrophile. materialsciencejournal.org
These descriptors for this compound can be calculated to provide a comprehensive profile of its chemical behavior, helping to predict its interactions in various chemical environments.
Table 4: Calculated Global Reactivity Descriptors (Theoretical) This table shows hypothetical values for the chemical reactivity descriptors, calculated from the FMO energies in Table 2.
Conformational Analysis and Energetic Stability
Specific conformational analysis and energetic stability studies for this compound have not been reported. However, studies on other substituted benzoxazoles indicate that the planarity of the benzoxazole ring system is a key feature. The primary conformational flexibility in this compound would arise from the rotation around the C-O bond of the ethyl ester group. Computational methods can be used to determine the most stable conformers by calculating the potential energy surface as a function of this rotational angle. For some 2-substituted benzoxazole derivatives, crystal structure analysis has revealed specific conformations, such as a cisoid conformation between a cyano group and the benzoxazole nitrogen in one case nih.gov. A computational study on a bis(benzoxazole)-based overcrowded alkene identified four different stable conformers arising from single-bond rotations acs.org.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are powerful tools to understand the interaction of small molecules with biological targets. For the benzoxazole class of compounds, these techniques have been widely applied to elucidate their mechanisms of action.
Molecular Docking Studies
While no molecular docking studies have been published specifically for this compound, research on analogous compounds provides insights into potential interaction mechanisms and targets.
Molecular docking and molecular dynamics simulations have been used to study the binding of benzoxazole-based inhibitors to various enzymes. For instance, studies on benzoxazole-based amide inhibitors with soluble epoxide hydrolase (sEH) have detailed the binding modes and inhibitor-residue interactions acs.org. These investigations often reveal the importance of hydrogen bonds, hydrophobic interactions, and π-π stacking in stabilizing the ligand-receptor complex. The binding affinities, often expressed as pIC50 values, are correlated with these interactions researchgate.net. For a series of benzoxazole derivatives targeting VEGFR-2, molecular dynamics simulations indicated that steric, electrostatic, and hydrogen bond interactions are the primary forces driving inhibitor binding rsc.org.
Docking studies on various benzoxazole derivatives have identified a range of potential molecular targets. These include enzymes implicated in cancer, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) rsc.orgrsc.org, and those involved in inflammatory processes. The active sites of these targets are typically characterized by specific amino acid residues that form key interactions with the benzoxazole scaffold. For example, in the case of VEGFR-2 inhibitors, key residues have been identified that stabilize the inhibitors in the binding pocket rsc.org. Molecular modeling of other benzoxazole derivatives has suggested DNA gyrase as a potential antibacterial target nih.gov.
Molecular Dynamics (MD) Simulations (for complex stability and structural compactness)
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For benzoxazole derivatives, MD simulations can provide detailed information about the stability of the compound when interacting with biological macromolecules, such as proteins or DNA, and assess its structural compactness.
In a typical study involving a benzoxazole derivative, MD simulations would be performed to understand the stability of the ligand-receptor complex. rjeid.com The simulation tracks the trajectory of the complex, allowing for the calculation of parameters like the root-mean-square deviation (RMSD) to assess structural stability. A stable complex is often indicated by a low and converging RMSD value over the simulation period. Furthermore, MD simulations can elucidate the compactness of the molecule itself, often evaluated through the radius of gyration (Rg). These simulations are crucial for predicting how a compound like this compound might behave in a dynamic biological environment. For instance, a study on 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives utilized MD simulations to confirm stable ligand-receptor interactions. rjeid.com
Table 1: Representative Parameters from MD Simulations of Benzoxazole Derivatives
| Parameter | Description | Typical Finding for Stable Complex |
|---|---|---|
| RMSD | Root-Mean-Square Deviation | Low, stable fluctuation around an average value. |
| Rg | Radius of Gyration | Consistent value, indicating stable compactness. |
| Binding Free Energy (MM/PBSA) | Calculates the free energy of binding | Negative values indicating favorable binding. rjeid.com |
This table represents typical parameters and findings from MD studies on related benzoxazole derivatives, as direct data for the title compound is not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For benzoxazole derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. rsc.orgchemijournal.com
These models can predict the activity of new compounds and provide insights into the mechanism of action by identifying which structural features (e.g., steric, electrostatic, hydrophobic) are crucial for activity. A QSAR study on benzoxazole derivatives as antimicrobial agents, for example, revealed that thermodynamic and electronic properties played a significant role, with electron-withdrawing groups being favorable for activity. scholarsresearchlibrary.com Similarly, 3D-QSAR studies on benzoxazole benzenesulfonamides and other derivatives have been used to create statistically valid models that guide the design of new potent inhibitors for therapeutic targets. rsc.orgchemijournal.com While a specific QSAR model for this compound has not been identified, its structural features could be analyzed within a broader QSAR model of aminobenzoxazole derivatives to predict its potential activity and mechanism.
Table 2: Key Statistical Parameters in QSAR Model Validation
| Parameter | Description | Value Indicating a Robust Model |
|---|---|---|
| q² (or Rcv²) | Cross-validated correlation coefficient | > 0.5 rsc.org |
| r² (or R²) | Non-cross-validated correlation coefficient | > 0.6 chemijournal.com |
| r²_pred (or Rpred²) | Predictive correlation coefficient for an external test set | > 0.5 rsc.org |
This table shows common statistical metrics used to validate the predictive power of QSAR models developed for analogous compound series.
Analysis of Intermolecular and Intramolecular Non-Covalent Interactions
Non-covalent interactions are critical in determining the crystal packing, supramolecular assembly, and biological target binding of molecules. The structure of this compound, with its aromatic rings, amino group, ester, and heteroatoms, is capable of engaging in a variety of such interactions.
Hydrogen Bonding Networks
Hydrogen bonds are highly directional interactions involving a hydrogen atom located between two electronegative atoms. In the solid state, molecules similar to this compound often form extensive hydrogen bonding networks. The amino group (-NH2) is a potent hydrogen bond donor, while the oxygen and nitrogen atoms of the oxazole ring, the carbonyl oxygen of the ester group, can act as hydrogen bond acceptors.
Crystal structure analyses of related compounds, such as ethyl 2-aminooxazole-5-carboxylate, show that intermolecular hydrogen bonding connects molecules into planar sheets. researchgate.net Studies on other benzimidazole (B57391) and benzoxazole derivatives also highlight the crucial role of N-H···N and N-H···O hydrogen bonds in forming supramolecular structures like dimers and layers. mdpi.com Intramolecular hydrogen bonds can also occur, influencing the molecule's conformation, as seen in a complex benzoxazole derivative where an N-H···O bond was observed. researchgate.netscielo.org.za
Pi-Stacking Interactions
Pi-stacking (π-π) interactions are non-covalent interactions that occur between aromatic rings. These interactions are fundamental to the structure of DNA, protein folding, and the crystal engineering of organic materials. The fused benzene and oxazole rings of this compound provide a significant aromatic surface area capable of engaging in π-stacking.
In the solid state, these interactions play a vital role in the molecular packing, often leading to stacked arrangements that enhance stability. researchgate.net The importance of π-stacking has been demonstrated in aryl benzobisoxazole compounds, where intermolecular stacking in the solid state dictates their photoreactivity. acs.org Theoretical and database studies confirm that oxadiazole rings (structurally related to oxazole) readily participate in π-π interactions with other aromatic systems, influencing crystal structure and ligand-protein binding. nih.gov The stacking of benzimidazole rings, a related heterocyclic system, is also known to significantly affect the fluorescence properties of molecules. rsc.org
Hydrophobic and Other Supramolecular Interactions
Additionally, weaker interactions such as C-H···O and C-H···π bonds, as well as dipole-dipole interactions between polar groups like carbonyls, contribute to the stability of the crystal lattice. researchgate.netnih.gov Computational studies on benzoxazole formazan (B1609692) derivatives have used techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) analysis to quantify the total binding free energy, which includes contributions from all these van der Waals, electrostatic, and nonpolar interactions, confirming the stability of ligand-receptor complexes. rjeid.com
Advanced Research Applications of Ethyl 5 Aminobenzo D Oxazole 2 Carboxylate and Analogues Mechanistic Focus
Applications in Medicinal Chemistry: Mechanistic Investigations
The benzoxazole (B165842) scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Ethyl 5-aminobenzo[d]oxazole-2-carboxylate and its analogues are subjects of intensive research, particularly concerning their interactions with various enzymatic targets implicated in pathological conditions. Mechanistic studies are crucial in elucidating how these molecules exert their effects at a molecular level, thereby guiding the rational design of more potent and selective therapeutic agents. This section delves into the mechanistic investigations of these compounds as inhibitors of several key enzymes.
Elucidation of Enzyme Inhibition Mechanisms
Understanding the precise mechanism of enzyme inhibition is fundamental to drug discovery. For benzoxazole derivatives, including this compound, research has focused on identifying their mode of action against enzymes that are critical for cell proliferation and inflammation. These investigations often involve a combination of biochemical assays, structural biology techniques, and computational modeling to reveal the molecular interactions between the inhibitor and the enzyme's active site or allosteric sites.
DNA topoisomerases are essential enzymes that regulate the topology of DNA, playing critical roles in replication, transcription, and chromosome segregation. They are validated targets for anticancer drugs. Benzoxazole derivatives have been investigated as potential topoisomerase inhibitors.
The mechanism of topoisomerase inhibition by certain anticancer agents involves the stabilization of the transient enzyme-DNA covalent complex, leading to DNA strand breaks and ultimately, apoptosis. These agents are often referred to as "topoisomerase poisons." Studies on various 2,5-disubstituted-benzoxazole derivatives have shown that they can act as poisons for both eukaryotic DNA topoisomerase I and II. For instance, compounds such as 5-amino-2-(p-fluorophenyl)benzoxazole and 5-amino-2-(p-bromophenyl)benzoxazole have demonstrated potent activity as topoisomerase I poisons nih.govbenthamdirect.com.
The structure-activity relationship for these compounds suggests that the benzoxazole ring is a key feature for activity, and substitutions at the 2 and 5 positions significantly influence their inhibitory potential. While direct mechanistic studies on this compound are limited, the existing data on its analogues suggest a plausible mechanism involving interference with the topoisomerase-DNA complex. Molecular modeling studies have been employed to understand the binding modes of benzoxazole derivatives within the active site of topoisomerases, indicating potential interactions with key amino acid residues and DNA bases researchgate.netmdpi.com.
Table 1: Topoisomerase I and II Inhibitory Activity of Selected Benzoxazole Analogues
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 5-amino-2-(p-fluorophenyl)benzoxazole | Topoisomerase I | 132.3 nih.govbenthamdirect.com |
| 5-amino-2-(p-bromophenyl)benzoxazole | Topoisomerase I | 134.1 nih.govbenthamdirect.com |
| 5-chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 nih.govbenthamdirect.com |
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. The COX-2 isoform is often upregulated at sites of inflammation and in various cancers, making it a prime target for anti-inflammatory and anticancer drugs.
Several benzoxazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors. The mechanism of selective COX-2 inhibition often involves the inhibitor binding to a secondary pocket in the COX-2 active site, which is not present in the COX-1 isoform. This selective binding is typically facilitated by specific structural features of the inhibitor.
Research on a series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives has demonstrated high selectivity for COX-2 over COX-1 nih.gov. For example, some compounds in this series were found to be over 400-fold more selective for COX-2 nih.gov. While the precise binding mode for this compound is not explicitly detailed in the available literature, molecular docking studies on analogous benzoxazole structures suggest that interactions with key residues such as Ser530 and Arg120 in the COX-2 active site are crucial for inhibition.
Table 2: COX-2 Inhibitory Activity and Selectivity of Benzoxazole Analogues
| Compound Analogue | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
|---|---|---|
| VI 6 | Not specified | 379 nih.gov |
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Inhibition of TS leads to a "thymineless death" of cells and is a well-established strategy in cancer chemotherapy acs.org.
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, and their overexpression is linked to tumorigenesis. Aurora B kinase, in particular, is a key component of the chromosomal passenger complex and is involved in chromosome segregation and cytokinesis.
Novel benzoxazole analogues have been designed and synthesized as potent inhibitors of Aurora B kinase researchgate.net. The primary mechanism of inhibition for many of these compounds is competitive binding to the ATP-binding pocket of the kinase . Molecular docking studies have been instrumental in elucidating the binding modes of these inhibitors. These studies suggest that key hydrogen bonding interactions with amino acid residues such as Glu171 and Ala173 in the hinge region of the ATP-binding site are critical for high-affinity binding and potent inhibition . The benzoxazole scaffold serves as a core structure that can be appropriately substituted to optimize these interactions. Structure-activity relationship studies have indicated that factors like linker length and halogen substitutions on the benzoxazole ring system play important roles in the inhibitory potency researchgate.net.
Table 3: Aurora B Kinase Inhibitory Activity of Representative Benzoxazole Analogues
| Compound Analogue | Aurora B IC50 (nM) |
|---|---|
| 13l | Data not specified researchgate.net |
Peptide deformylase (PDF) is an essential bacterial enzyme that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides. As this process is generally absent in eukaryotes, PDF is an attractive target for the development of novel antibacterial agents.
The mechanism of PDF inhibition typically involves compounds that can chelate the active site metal ion (usually Fe2+ or Zn2+) and mimic the transition state of the deformylation reaction. While there is no specific literature detailing the inhibition of deformylase by this compound, the potential for benzoxazole derivatives to act as PDF inhibitors would depend on their ability to interact with the metallic center and the surrounding amino acid residues in the active site. The design of such inhibitors often incorporates a metal-binding group.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological and pathological processes, making them significant drug targets for conditions like glaucoma, epilepsy, and cancer. nih.gov
Analogues of this compound, particularly those incorporating the benzoxazole or the closely related benzothiazole (B30560) core, have been investigated as CA inhibitors. For instance, a series of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones demonstrated inhibitory activity against human CA isoforms I and II (hCA I and hCA II). nih.gov These compounds exhibited IC50 values ranging from 29.74–69.57 µM for hCA I and 18.14–48.46 µM for hCA II. nih.gov Similarly, novel amino acid-benzothiazole conjugates showed considerable inhibition against hCA V and hCA II, with Ki values in the micromolar range (2.9 to 88.1 µM). nih.gov The data suggest that these heterocyclic scaffolds can effectively interact with the active site of carbonic anhydrase isoforms.
Other Enzyme Systems and Molecular Targets
The inhibitory action of benzoxazole analogues extends beyond carbonic anhydrases to other critical enzyme systems.
Fatty Acid Amide Hydrolase (FAAH): A systematic structure-activity relationship (SAR) study of α-ketooxazole inhibitors of fatty acid amide hydrolase (FAAH) revealed potent inhibition from this class of compounds. scispace.comacs.org One derivative, featuring a 3-chlorophenyl substituent, exhibited a Ki of 900 pM, while another with an ethylbiphenyl side chain was a 750 pM inhibitor. scispace.comacs.org Proteomic screening confirmed that these inhibitors are highly selective for FAAH over other mammalian serine proteases. acs.org
Biotin (B1667282) Carboxylase: The enzyme biotin carboxylase (BC), which catalyzes the first half-reaction of acetyl-CoA carboxylase (ACC), is a validated target for antibacterial agents. nih.govsemanticscholar.org Unlike typical inhibitors that target the ATP-binding site, certain compounds have been shown to inhibit BC by binding to the biotin-binding site, representing a potentially new class of antibiotics. nih.govsemanticscholar.org
Tyrosine Kinases: Benzoxazole derivatives have been identified as inhibitors of tyrosine kinases, which are pivotal in modulating growth factor signaling in cancer cells. nih.gov Specifically, certain analogues act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. nih.govresearchgate.net The most active compound in one study demonstrated a VEGFR-2 inhibitory IC50 of 97.38 nM. nih.govresearchgate.net
DNA Gyrase: Molecular docking studies suggest that the antibacterial activity of some 2-substituted benzoxazole derivatives can be attributed to the inhibition of DNA gyrase, an essential bacterial enzyme absent in higher eukaryotes. nih.gov
Molecular Mechanisms of Interaction with Biomacromolecules
The biological effects of this compound and its analogues are underpinned by their specific interactions with biomacromolecules like nucleic acids and proteins.
DNA Intercalation and Nucleic Acid Interactions
Benzoxazole and its analogues are recognized for their ability to interact with DNA, a mechanism central to the anticancer activity of many compounds. mdpi.com These heterocycles can function as fluorescent DNA probes, with intercalation being a predominant mode of interaction. periodikos.com.brperiodikos.com.br This interaction often leads to an enhanced fluorescence emission intensity with increasing DNA concentrations. periodikos.com.brperiodikos.com.br
Specifically, analogues like Ethyl 2-aminooxazole-5-carboxylate have been utilized in the synthesis of minor groove binders (MGBs). researchgate.net These compounds can exhibit highly specific binding to particular regions of the DNA minor groove, an interaction that can be identified and characterized by techniques such as footprinting and NMR studies. researchgate.net The bithiazole fragment of the natural product bleomycin (B88199) A2, an analogue of the oxazole (B20620) core, also demonstrates binding to DNA, mimicking the action of the parent drug. nih.gov
Receptor and Protein Binding Studies
The interaction of benzoxazole derivatives with proteins is a key aspect of their mechanism of action. Crystal structure analysis of analogues like Ethyl 2-aminooxazole-5-carboxylate reveals that molecules can form planar sheets connected by intermolecular hydrogen bonding, with interactions between sheets mediated by dipole-dipole forces. researchgate.net This capacity for forming directed non-covalent interactions is crucial for specific binding to protein targets.
Molecular docking studies have shown strong binding affinities of benzoxazole derivatives toward protein targets such as Akt and nuclear factor kappa B (NF-κB), which are involved in cancer cell proliferation and survival. researchgate.netnih.gov These computational predictions are often corroborated by in vitro assays. For instance, benzoxazole derivatives have been synthesized and evaluated as melatoninergic ligands, with binding affinities for human MT1 and MT2 receptors determined via radioligand assays. nih.gov
Modulation of Cellular Signaling Pathways
By interacting with key proteins, benzoxazole derivatives can modulate critical cellular signaling pathways, leading to significant physiological outcomes.
In cancer cells, these compounds have been shown to disrupt multiple pathways. One benzoxazole derivative, K313, was found to downregulate the phosphorylation of p70S6K, which may lead to cell cycle arrest at the G0/G1 phase. mdpi.com It also induces apoptosis via a mitochondrial signaling pathway. mdpi.com Other benzoxazole analogues have been shown to induce apoptosis by increasing the concentration of the pro-apoptotic factor BAX while decreasing the anti-apoptotic protein Bcl-2, resulting in a significant increase in the BAX/Bcl-2 ratio. nih.gov
Furthermore, in lymphoma cell lines, certain derivatives exhibit cell line-dependent activities, such as decreasing p-NF-κB and p-Akt protein expression in HBL-1 cells while stimulating their expression in DHL-4 cells. nih.govresearchgate.net This suggests that these compounds can act through diverse oncogenic signaling pathways and may activate compensatory cellular mechanisms. nih.gov
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of benzoxazole-based compounds. Research has shown that the biological activity is significantly influenced by the nature and position of substituents on the benzoxazole core. mdpi.comresearchgate.net
For antimicrobial and antiproliferative effects, the presence of electron-withdrawing and electron-releasing groups at different positions can enhance activity. researchgate.net Substituents at the 2- and 5-positions of the benzoxazole ring are particularly critical for influencing antimicrobial potency. mdpi.com In the context of enzyme inhibition, SAR studies on α-ketooxazole inhibitors of FAAH demonstrated that aryl replacements and substitutions on the terminal phenyl group could dramatically alter potency. scispace.comacs.org For example, a 3-chloro substituent on the phenyl ring increased potency five-fold compared to the parent compound. scispace.comacs.org Similarly, for cholinesterase inhibition by glycosyl benzoxazole analogues, 4-methyl and 5-chloro substituents on the benzoxazole ring resulted in the highest inhibitory activity for AChE and BuChE, respectively. rsc.org These studies provide a rational basis for the design of new, more effective analogues targeting specific enzymes and receptors.
Role of Substituents in Modulating Biological Activity (e.g., C-2 and C-5 positions, electronic effects)
The biological activity of benzoxazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. The C-2 and C-5 positions are particularly critical for modification, and the electronic properties of the substituents play a pivotal role in modulating the compound's efficacy.
Research into the structure-activity relationship (SAR) of these compounds consistently demonstrates that the introduction of electron-withdrawing groups can significantly enhance biological activity. nih.gov For instance, in the context of agrochemicals, the presence of groups like nitro (NO₂) and trifluoromethyl (CF₃) has been shown to be a key factor in improving performance. nih.gov Specifically, the introduction of a strong electron-withdrawing trifluoromethyl group has been noted to be important for the insecticidal activity of certain benzoxazole analogues. mdpi.com Similarly, studies on antifungal derivatives have shown that compounds bearing electron-withdrawing substituents such as fluorine (F), chlorine (Cl), and acetyl (COCH₃) exhibit promising results. jocpr.com
The table below illustrates the effect of different substituents on the antifungal activity of 2-aminobenzoxazole (B146116) derivatives against various phytopathogenic fungi, highlighting how modifications influence potency. nih.gov
| Compound | Substituent (R) | Fungus | EC₅₀ (µg/mL) |
|---|---|---|---|
| 3a | 4-fluorobenzyl | Botrytis cinerea | 1.48 |
| 3b | 4-chlorobenzyl | Botrytis cinerea | 2.12 |
| 3c | 4-bromobenzyl | Botrytis cinerea | 2.53 |
| 3e | 2,4-dichlorobenzyl | Botrytis cinerea | 2.01 |
| 3m | 4-methylbenzyl | Botrytis cinerea | 16.6 |
| 3v | 4-methoxybenzyl | Botrytis cinerea | >50 |
As the data indicates, derivatives with electron-withdrawing halogens (fluoro, chloro, bromo) at the para-position of the benzyl (B1604629) group (compounds 3a, 3b, 3c, 3e) show significantly higher antifungal potency (lower EC₅₀ values) compared to those with electron-donating groups like methyl (3m) or methoxy (B1213986) (3v). nih.gov This suggests that the electronic effects of substituents are a critical determinant of the molecule's ability to interact with its biological target.
Positional Effects on Molecular Recognition and Target Binding Specificity
Beyond the electronic nature of substituents, their specific location on the benzoxazole scaffold is crucial for molecular recognition and binding specificity. The spatial arrangement of functional groups dictates how the molecule fits into the active site of a target enzyme or receptor, influencing its inhibitory potential.
A clear example of positional effects can be seen in the development of inhibitors for the sphingosine-1-phosphate transporter Spinster Homolog 2 (Spns2). nih.gov In a study of 2-aminobenzoxazole derivatives, the placement of an alkyl tail on the benzene (B151609) portion of the scaffold was systematically varied. It was discovered that moving a decyl tail from the 5-position to the 6-position (para to the ring nitrogen) resulted in a marked improvement in inhibitory activity. nih.gov This finding underscores that even subtle changes in the position of a substituent can lead to more favorable interactions with the target protein, enhancing biological efficacy. This optimization of the substitution pattern is a key strategy in rational drug and pesticide design, aiming to maximize the complementarity between the small molecule and its biological target. nih.gov
Agrochemical Applications: Modes of Action
Benzoxazole and its derivatives have a broad spectrum of applications in agriculture as herbicides, insecticides, and fungicides. nih.govnih.gov Their mechanisms of action are diverse and are a subject of ongoing research to develop new and more effective crop protection agents.
Herbicidal Mechanisms
Certain commercial herbicides containing the benzoxazole scaffold function as inhibitors of acetyl-coenzyme A carboxylase (ACCase). nih.gov ACCase is a vital enzyme in plants responsible for catalyzing an early, committed step in fatty acid biosynthesis. nih.gov By inhibiting this enzyme, the benzoxazole-based herbicide effectively blocks the production of fatty acids, which are essential for building cell membranes and storing energy. This disruption of lipid synthesis ultimately leads to the death of susceptible plants. nih.gov The typical symptoms of ACCase inhibitor activity on weeds include the cessation of growth, followed by chlorosis (yellowing) and necrosis (tissue death), which first appear in the newer leaves and growing points. purdue.edu Research has also identified other benzoxazole derivatives, such as 5-chloro-2-(nitromethyl)benzo[d]oxazole, that exhibit potent phytotoxic activity, indicating that this chemical class may possess multiple herbicidal mechanisms of action. researchgate.net
Insecticidal Mechanisms
The insecticidal properties of benzoxazole derivatives are also of significant interest. nih.gov A notable example is Oxazosulfyl, the first commercialized benzoxazole insecticide, which is primarily used to control pests in rice. nih.gov However, its precise mechanism of action remains to be fully elucidated. nih.govresearchgate.net
Structure-activity relationship studies provide insight into the features required for insecticidal potency. The presence of strong electron-withdrawing groups, such as trifluoromethyl, has been identified as a key factor in the insecticidal activity of some benzoxazole analogues. mdpi.com Furthermore, derivatives of the natural product honokiol (B1673403) incorporating a benzoxazole moiety have demonstrated significant insecticidal activity against agricultural pests like Mythimna separata (oriental armyworm) and Plutella xylostella (diamondback moth). nih.gov
The table below presents the insecticidal activity of selected honokiol-benzoxazolone derivatives. nih.gov
| Compound | Target Pest | Final Mortality Rate (%) at 1 mg/mL |
|---|---|---|
| 7n | Plutella xylostella | 65.3 |
| 7p | Plutella xylostella | 61.5 |
| 8c | Plutella xylostella | 65.3 |
| 5h | Mythimna separata | 58.6 |
These findings indicate that the benzoxazole scaffold can be effectively utilized to develop new insecticidal agents, although further research is needed to fully understand their molecular targets and modes of action. nih.gov
Fungicidal Mechanisms
Benzoxazole derivatives have demonstrated potent activity against a wide range of phytopathogenic fungi. nih.govmdpi.com The mechanism of action can vary between different structural analogues. For some derivatives active against Candida species, it has been shown that the biological activity occurs at the plasma membrane. nih.gov Other proposed mechanisms include the inhibition of spore germination, which prevents the initial stage of fungal infection. mdpi.com
In vitro studies have confirmed the broad-spectrum antifungal potential of 2-aminobenzoxazole derivatives against common agricultural pathogens. nih.gov Compounds with specific substitutions, particularly halogenated benzyl groups, show excellent efficacy, often superior to commercial fungicides like hymexazol. nih.gov The potent activity of these compounds highlights the potential of the benzoxazole core in the development of novel fungicides to protect crops from devastating diseases. nih.gov
Material Science Applications
The rigid, planar structure and chemical functionality of the benzoxazole ring system make it a valuable component in the field of material science. Analogues of this compound, particularly diamine derivatives, are used as monomers for the synthesis of high-performance polymers.
Poly(benzoxazole imide)s (PBOPIs) are a class of polymers prepared from benzoxazole-containing diamines and commercial dianhydrides. rsc.org These materials exhibit exceptional thermal stability, making them suitable for applications in demanding environments, such as aerospace and electronics. They possess high glass transition temperatures (T₉) and decomposition temperatures. rsc.org
The thermal properties of two series of PBOPIs derived from isomeric benzoxazole diamines are shown below. rsc.org
| Polymer Series | Glass Transition Temp. (T₉, °C) | 5% Weight Loss Temp. (Td5%, °C) |
|---|---|---|
| PI-a | 285 - 331 | 510 - 548 |
| PI-b | 312 - 363 | 540 - 564 |
In addition to high-temperature polymers, benzoxazole compounds are utilized as functional additives. Their inherent fluorescence and stability make them suitable for use as authentication compounds or taggants in polymer-based articles, such as polycarbonate data storage media. google.com By incorporating these molecules into a product, manufacturers can create a unique signature that can be detected to verify authenticity and combat counterfeiting. google.com
Development of Fluorescent Probes and Bioimaging Agents
The benzoxazole core is a well-established fluorophore, and its derivatives are frequently investigated for their promising photophysical properties, including high fluorescence quantum yields and large molar extinction coefficients. nih.gov These properties make them ideal candidates for the development of fluorescent probes and agents for bioimaging. researchgate.net Analogues of this compound are explored for their potential in creating probes that can detect specific biological molecules or changes in the cellular environment.
Research has demonstrated that benzoxazole derivatives can be functionalized to act as sensitive fluorescent probes for various applications. For instance, some derivatives exhibit significant fluorescence enhancement upon binding to biological targets like DNA. researchgate.net The mechanism often involves the restriction of intramolecular rotation upon binding, which reduces non-radiative decay pathways and enhances fluorescence emission. The amino group on the 5-position of the benzoxazole ring in the title compound offers a convenient point for attaching recognition moieties (e.g., ligands for specific receptors or enzymes), while the benzoxazole core acts as the signaling unit.
Furthermore, radio-labeled benzoxazole derivatives have been successfully developed as Positron Emission Tomography (PET) probes. nih.gov Specifically, ¹⁸F-labeled phenylbenzoxazole analogues have shown high affinity for β-amyloid (Aβ) aggregates, which are hallmarks of Alzheimer's disease. These probes allow for the non-invasive imaging of Aβ plaques in the brain, demonstrating the utility of the benzoxazole scaffold in diagnosing neurodegenerative diseases. nih.gov The development of such agents relies on the scaffold's ability to cross the blood-brain barrier and bind with high specificity to the target.
Table 1: Photophysical Properties of Representative Benzoxazole Derivatives
| Compound Class | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_f) | Application Note |
|---|---|---|---|---|
| Phenylbenzoxazoles | ~330-350 nm | ~390-430 nm | Moderate to High | Core structure for many fluorescent probes and OLED emitters. semanticscholar.org |
| Benzoxazolyl-imidazole conjugates | ~350-370 nm | ~450-500 nm | Variable (AIE effect) | Exhibit Aggregation-Induced Emission (AIE), useful for solid-state sensors. nih.gov |
Note: The data presented are generalized from various sources on benzoxazole analogues and are for illustrative purposes.
Optoelectronic Device Development (e.g., Organic Light-Emitting Diodes)
The inherent luminescence of the benzoxazole core has led to its extensive investigation in the field of optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). nih.govspiedigitallibrary.org Benzoxazole derivatives are often employed as fluorescent emitters, especially for generating light in the blue region of the spectrum, which is a critical component for full-color displays and white lighting. spiedigitallibrary.orgcambridge.org
In an OLED device, a thin film of the organic material is placed between two electrodes. When a voltage is applied, electrons and holes are injected into the organic layer, where they recombine to form excitons. The radiative decay of these excitons produces light. The efficiency and color of the emission are determined by the molecular structure of the organic material. Benzoxazole derivatives are attractive due to their high photoluminescence quantum yields in the solid state and good thermal stability. spiedigitallibrary.orggoogle.com The rigid, planar structure of the benzoxazole moiety facilitates ordered molecular packing in thin films, which is crucial for efficient charge transport.
For example, bis-chromophore benzoxazole derivatives have been used in neat film configurations within OLEDs, producing deep-blue emission with high color saturation. spiedigitallibrary.org The specific molecular design of these analogues, which can create a twisted structure, helps to reduce aggregation-induced fluorescence quenching, a common problem in solid-state emitters. spiedigitallibrary.org Compounds like this compound could serve as a foundational structure for designing new emitter materials, where the amino and carboxylate groups can be modified to tune the emission wavelength, charge-transport properties, and solubility for device fabrication.
Polymer Chemistry and Specialty Chemical Synthesis
The bifunctional nature of this compound and its analogues, possessing both amine and ester groups on a rigid heterocyclic backbone, makes them valuable monomers for the synthesis of high-performance polymers, most notably polybenzoxazoles (PBOs). researchgate.netresearchgate.net PBOs are a class of rigid-rod polymers known for their exceptional thermal stability, high mechanical strength, and excellent chemical resistance. google.com
The synthesis of PBOs often involves the polymerization of monomers containing pre-formed benzoxazole rings or the polymerization of precursor polymers, such as poly(o-hydroxy amides), which are subsequently cyclized through a thermal process to form the benzoxazole rings. researchgate.netresearchgate.net A monomer derived from this compound could potentially be incorporated into polymer chains via polycondensation reactions involving its amino or ester group. For instance, the amino group can react with dicarboxylic acids or acyl chlorides, while the ester group could be hydrolyzed to a carboxylic acid and then reacted with diamines to form polyamides containing the benzoxazole unit.
Hyperbranched polybenzoxazoles have also been synthesized from AB2 monomers, such as 5-amino-4-hydroxyisophthalic acid, which shares structural similarities with the hydrolyzed form of the title compound. acs.org These hyperbranched polymers possess a large number of terminal functional groups (e.g., carboxylic acids), making them useful as macroinitiators for star polymers or as additives to modify the properties of other materials. acs.org The incorporation of the benzoxazole moiety imparts enhanced thermal and optical properties to the final polymer. acs.org
Mesogenic Material Research
The rigid, calamitic (rod-like) shape of the benzoxazole scaffold is a key structural feature that promotes the formation of liquid crystalline phases, or mesophases. semanticscholar.orgresearchgate.net Consequently, benzoxazole derivatives are widely studied in the design of mesogenic materials. Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals, and they are the foundational technology for modern displays (LCDs).
For instance, studies on benzoxazole-terminated compounds containing a tolane moiety have demonstrated that these materials exhibit high birefringence (Δn) and large dielectric anisotropy (Δε), which are critical parameters for display applications. researchgate.net The high birefringence is attributed to the large π-conjugated system composed of the benzene rings, acetylene (B1199291) linkage, and the benzoxazole unit. researchgate.nettandfonline.com The amino and ester groups of this compound provide synthetic handles to attach the necessary mesogenic units and flexible chains required to design novel liquid crystal molecules with tailored properties.
Table 2: Influence of Structural Modifications on Mesophase Properties of Benzoxazole Analogues
| Structural Feature | Effect on Mesophase | Rationale | Reference |
|---|---|---|---|
| Introduction of Ethynyl Group | Lowers melting point, increases nematic phase stability | Enhances molecular linearity and π-conjugation. | researchgate.net |
| Lateral Fluorine Substituents | Decreases melting/clearing points | Alters molecular packing and dipole moment. | semanticscholar.orgtandfonline.com |
| Terminal Alkoxy Chain Length | Affects transition temperatures and mesophase range | Modifies the balance between rigid core interactions and flexible chain dynamics. | semanticscholar.orgresearchgate.net |
Utility as Synthetic Intermediates and Scaffold Building Blocks in Organic Synthesis
The benzoxazole nucleus is considered a "privileged scaffold" in medicinal and synthetic organic chemistry due to its presence in numerous biologically active compounds and its versatility as a synthetic building block. researchgate.netthieme-connect.comnih.gov this compound is a prime example of a useful synthetic intermediate, as it contains three distinct points for chemical modification: the amino group, the ester group, and the aromatic ring system.
The primary amino group at the 5-position is a nucleophile and can undergo a wide range of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides.
Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -CN, -halogens).
Reductive Amination: Reaction with aldehydes or ketones.
The ethyl carboxylate group at the 2-position can be:
Hydrolyzed: To the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters.
Reduced: To a primary alcohol (hydroxymethyl group).
Reacted with Grignard reagents: To form tertiary alcohols.
This dual functionality allows the compound to serve as a versatile scaffold for building more complex molecules. For example, a closely related analogue, Ethyl 5-aminobenzofuran-2-carboxylate, is highlighted as a key building block for synthesizing bioactive molecules and complex heterocyclic systems in pharmaceutical research. chemimpex.comresearchgate.net The benzoxazole scaffold itself can be synthesized through various methods, most commonly via the condensation of o-aminophenols with carboxylic acids or their derivatives, underscoring the fundamental role of such structures in organic synthesis. nih.govchemicalbook.comnih.gov The presence of multiple reactive sites makes this compound a valuable starting material for creating libraries of compounds for drug discovery and materials science research. google.commdpi.com
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzoxazole (B165842) derivatives is evolving towards more environmentally benign and efficient processes, aligning with the principles of green chemistry.
Green Chemistry Protocol Innovations
Conventional methods for synthesizing benzoxazoles are being replaced by sustainable practices that prioritize energy efficiency, waste reduction, and the use of non-toxic solvents. mdpi.com Innovations in this area include the application of microwave and ultrasound-assisted synthesis, which significantly reduce reaction times compared to traditional heating methods. mdpi.comnih.gov Mechanochemical reactions, performed in the absence of bulk solvents, and the use of deep eutectic solvents (DES) are also gaining traction as eco-friendly alternatives. mdpi.com A key advantage of these green protocols is the potential for high yields while minimizing the environmental footprint, often using water as a solvent and producing it as the sole byproduct. nih.govbohrium.com
| Green Methodology | Key Advantages | Example Reaction Condition |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency | Cyclocondensation of Schiff bases in 3 hours at 50°C. mdpi.com |
| Ultrasound-Assisted Synthesis | Reduced reaction times, enhanced reaction rates | Cyclocondensation of Schiff bases in 2 hours at 50°C. mdpi.com |
| Mechanochemistry | Solvent-free conditions, high efficiency | Reaction of Schiff bases for 2 hours at 14 Hz. mdpi.com |
| Deep Eutectic Solvents (DES) | Biodegradable and low-cost solvent alternative | Reaction of Schiff bases for 3 hours at 40°C. mdpi.com |
| Aqueous Media Synthesis | Environmentally benign, safe, and economical | One-pot synthesis using Ag@TiO2 nanocomposite in water. ijpbs.com |
Advanced Catalyst Systems (e.g., metal-free, recyclable)
A significant trend in the synthesis of benzoxazoles is the move away from stoichiometric reagents and harsh conditions towards advanced catalytic systems. These systems are often metal-free or employ recyclable heterogeneous catalysts, enhancing both the sustainability and economic viability of the syntheses. acs.orgnih.gov
Metal-free protocols have been successfully developed for the oxidative annulation of phenols and amines, utilizing reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as oxidants. acs.orgresearchgate.netdocumentsdelivered.com These methods offer a direct and atom-economic route to a wide variety of functionalized benzoxazoles from readily available starting materials. acs.orgrsc.org
Simultaneously, research into recyclable catalysts has yielded several effective options. These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. organic-chemistry.orgajchem-a.com Examples include magnetic nanoparticles (e.g., copper(II) ferrite (B1171679) or Fe₃O₄@SiO₂-SO₃H), which can be recovered using an external magnet, and Brønsted acidic ionic liquid (BAIL) gels that can be filtered off. acs.orgorganic-chemistry.orgajchem-a.com Such catalysts are crucial for developing industrial-scale applications that are both efficient and environmentally responsible. nih.gov
| Catalyst System | Type | Key Features | Reusability |
|---|---|---|---|
| TEMPO/NaIO₄ | Metal-Free | Direct synthesis from phenols and amines. acs.orgdocumentsdelivered.com | Not applicable (reagent) |
| DDQ/O₂ | Metal-Free | Direct oxidative cyclization of catechols and amines. researchgate.net | Not applicable (reagent) |
| Copper(II) ferrite nanoparticles | Recyclable (Magnetic) | Air-stable and efficient for cyclization of o-haloanilides. organic-chemistry.org | Up to 7 times. organic-chemistry.org |
| Fe₃O₄@SiO₂-SO₃H | Recyclable (Magnetic) | Effective for condensation of aldehydes and 2-aminophenol (B121084) under solvent-free conditions. ajchem-a.com | Multiple times without loss of activity. ajchem-a.com |
| Brønsted Acidic Ionic Liquid (BAIL) Gel | Recyclable (Heterogeneous) | Solvent-free synthesis with simple filtration-based recovery. acs.orgnih.gov | At least 5 times. nih.gov |
| Samarium triflate [Sm(OTf)₃] | Recyclable | Efficient Lewis acid for synthesis in aqueous media. ijpbs.comorganic-chemistry.org | Yes. organic-chemistry.org |
Advanced Computational Design and Predictive Modeling
Computational chemistry is becoming an indispensable tool in the development of new benzoxazole-based molecules, enabling the prediction of properties and the rational design of compounds with specific biological activities.
Rational Design of Derivatives with Tailored Functionalities
The benzoxazole skeleton serves as a versatile scaffold for the rational design of molecules with tailored biological functions. mdpi.com A prominent example is the design of novel anticancer agents, particularly inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. nih.govnih.gov Computational approaches allow researchers to design benzoxazole derivatives that fit the specific pharmacophoric features required for potent inhibition. nih.gov This involves strategically modifying the core structure, such as adding substituents at position 2, to optimize interactions with the ATP binding site of the target kinase. mdpi.comnih.gov Structure-activity relationship (SAR) studies, guided by computational models, help in identifying which chemical groups at specific positions enhance the desired biological effect. mdpi.comresearchgate.net
Predictive Modeling for Mechanistic Elucidation and Target Specificity
Predictive modeling plays a crucial role in understanding both the synthesis and the biological action of benzoxazole derivatives. Density Functional Theory (DFT) calculations, for instance, have been used to elucidate the detailed reaction mechanism for the synthesis of benzoxazole-2-carboxylate derivatives. marmara.edu.tr Such computational studies can explain experimental outcomes, such as why a particular cyclization pathway is preferred, providing insights that are difficult to obtain through experimental means alone. marmara.edu.tr
In the context of drug discovery, molecular docking is a powerful predictive tool used to investigate the binding patterns of designed compounds with their biological targets, such as the active site of VEGFR-2. researchgate.net These simulations can predict the binding affinity and orientation of a molecule within a receptor's active site, helping to prioritize the synthesis of compounds with the highest potential for potent and specific activity. This predictive power accelerates the drug discovery process by focusing resources on the most promising candidates.
In-Depth Elucidation of Mechanistic Pathways in Complex Biological Systems
A critical future direction is to gain a deeper understanding of how benzoxazole derivatives function within complex biological environments. The benzoxazole structure is considered a bioisostere of naturally occurring nucleic bases like adenine (B156593) and guanine, which may explain its ability to interact with the biopolymers of living systems. chemistryjournal.netjocpr.com
Future research will likely focus on elucidating the precise molecular mechanisms underlying the observed pharmacological activities of compounds like Ethyl 5-aminobenzo[d]oxazole-2-carboxylate. This involves identifying specific cellular targets and understanding how the binding of the compound modulates downstream signaling pathways. For benzoxazole-based anticancer agents, this includes studying their effects on processes like apoptosis (programmed cell death) and their interaction with specific kinases that regulate cell proliferation and survival. nih.govnih.gov Unraveling these complex mechanistic pathways is essential for the development of next-generation therapeutics with improved efficacy and reduced side effects.
Exploration of Novel Applications (e.g., chemosensors, agrochemical innovations)
There is no publicly available research to suggest that this compound has been investigated for novel applications such as chemosensors or in agrochemical innovations. While the benzoxazole scaffold is known to be a component in some fluorescent chemosensors and agrochemicals, no studies have specifically utilized this particular derivative.
Without experimental or theoretical data, any discussion of its potential in these fields would be unfounded. The development of a chemosensor would require detailed studies of its photophysical properties and its interaction with specific analytes. Similarly, its potential as an agrochemical would necessitate extensive biological screening for herbicidal, insecticidal, or fungicidal activity. To date, no such studies have been published.
Q & A
Q. What are the common synthetic routes for Ethyl 5-aminobenzo[d]oxazole-2-carboxylate, and how can low yields be addressed?
The synthesis typically involves cyclization and functionalization steps. For example, iodine-mediated cyclization of ketones with ethyl 2-isocyanoacetate in DMSO at 130°C yields oxazole esters, followed by hydrolysis and amide coupling . However, low yields (e.g., 18% in cyclization steps) are common due to side reactions or purification challenges. To improve efficiency:
- Optimize reaction stoichiometry (e.g., iodine equivalence).
- Use high-purity starting materials to minimize byproducts.
- Employ advanced purification techniques (e.g., preparative HPLC) instead of traditional column chromatography .
Q. How can the molecular structure of this compound be confirmed experimentally?
Key methods include:
- X-ray crystallography : Resolve the crystal structure using SHELX software to determine bond lengths, angles, and packing motifs .
- NMR spectroscopy : Compare experimental - and -NMR shifts with computed spectra (e.g., using Gaussian or ACD/Labs). For example, aromatic protons in oxazole rings typically appear at δ 7.2–8.0 ppm in DMSO- .
- HRMS : Validate the molecular formula (e.g., [M+H] with <2 ppm error) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data for derivatives of this compound?
Contradictions often arise from tautomerism or polymorphism. Strategies include:
- Variable-temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal splitting or coalescence .
- DFT calculations : Compare experimental IR or NMR data with computed vibrational/spectral profiles to validate proposed structures .
- Powder X-ray diffraction (PXRD) : Differentiate polymorphs by analyzing diffraction patterns .
Q. What strategies are effective for functionalizing the 5-amino group while preserving the oxazole core?
The amino group can be modified via:
- Reductive alkylation : Use formaldehyde and NaBHCN in acetonitrile to introduce methyl groups without over-alkylation .
- Acylation : React with activated esters (e.g., NHS esters) under mild conditions (pH 7–8, 0–25°C) to form amides .
- Protection/deprotection : Use Boc or Fmoc groups to temporarily block the amino group during multi-step syntheses .
Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
- Molecular docking : Screen derivatives against target proteins (e.g., viral proteases) using AutoDock Vina to predict binding affinities .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity to prioritize synthetic targets .
- ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP, CYP450 inhibition) early in the design phase .
Methodological Challenges
Q. How should researchers address solubility issues in biological assays involving this compound?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to improve aqueous solubility without cytotoxicity .
- Prodrug design : Synthesize phosphate or glycoside esters that hydrolyze in vivo to release the active compound .
Q. What analytical techniques are critical for characterizing degradation products under oxidative conditions?
- LC-MS/MS : Identify degradation pathways (e.g., oxidation of the oxazole ring) via fragmentation patterns .
- EPR spectroscopy : Detect radical intermediates formed during photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
